molecular formula C11H15BrN2OS B5091021 1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea

1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea

Cat. No.: B5091021
M. Wt: 303.22 g/mol
InChI Key: SOIRGRNXPVWTDW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 4-bromoaniline with 3-methoxypropyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

4-Bromoaniline+3-Methoxypropyl isothiocyanateThis compound\text{4-Bromoaniline} + \text{3-Methoxypropyl isothiocyanate} \rightarrow \text{this compound} 4-Bromoaniline+3-Methoxypropyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-3-(3-methoxypropyl)thiourea include other substituted thioureas, such as:

  • 1-Phenyl-3-(3-methoxypropyl)thiourea
  • 1-(4-Chlorophenyl)-3-(3-methoxypropyl)thiourea
  • 1-(4-Methylphenyl)-3-(3-methoxypropyl)thiourea

Compared to these compounds, this compound is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s biological activity and specificity.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c1-15-8-2-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIRGRNXPVWTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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